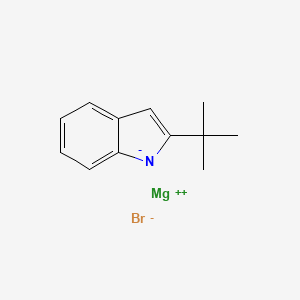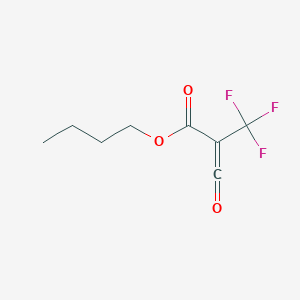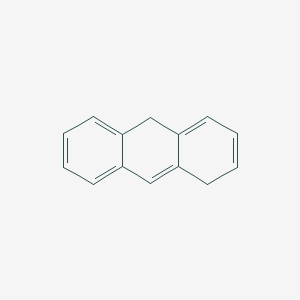
1,10-Dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dihydroanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene. It is a colorless solid used primarily as a hydrogen donor in various chemical reactions . The compound is notable for its ability to undergo hydrogenation without compromising the aromaticity of the flanking rings .
Preparation Methods
1,10-Dihydroanthracene can be synthesized through several methods:
Dissolving Metal Reduction: . Magnesium can also be used as a reducing agent.
Coupling of Benzyl Chloride: This method uses aluminum chloride as a catalyst to couple benzyl chloride, forming this compound.
Industrial Production: Industrially, the compound is produced by hydrogenating anthracene at the 9- and 10-positions, often using catalytic hydrogenation techniques.
Chemical Reactions Analysis
Scientific Research Applications
1,10-Dihydroanthracene has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1,10-Dihydroanthracene involves its role as a hydrogen donor. The compound donates hydrogen atoms to other molecules, facilitating reduction reactions. This process is often catalyzed by metals such as nickel or magnesium . The molecular targets and pathways involved include the activation of molecular oxygen and the promotion of hydrogen transfer reactions .
Comparison with Similar Compounds
1,10-Dihydroanthracene is similar to other anthracene derivatives, such as:
9,10-Dimethylanthracene: This compound has a higher fluorescence quantum yield and is used in triplet–triplet annihilation systems.
9,10-Diphenylanthracene: Known for its high emission yield, it is used in OLEDs and other photophysical applications.
Anthracene: The parent compound, anthracene, is used in the production of dyes and other industrial applications.
This compound stands out due to its unique ability to donate hydrogen without compromising the aromaticity of its structure, making it a valuable compound in various chemical and industrial processes .
Properties
CAS No. |
62690-71-5 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,10-dihydroanthracene |
InChI |
InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-7,10H,8-9H2 |
InChI Key |
BDCIZVMGTWOOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


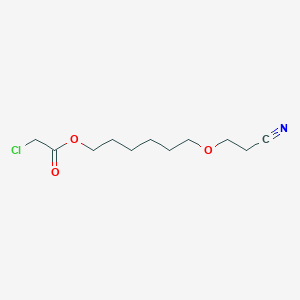

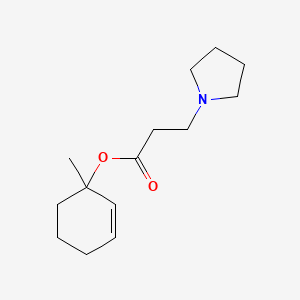
![5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14520891.png)

![N,N'-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine](/img/structure/B14520896.png)
![S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate](/img/structure/B14520899.png)

![[1-(Trifluoromethanesulfonyl)butyl]benzene](/img/structure/B14520904.png)
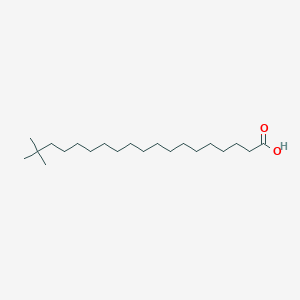

![1-[(4-Sulfanylphenyl)methyl]azepan-2-one](/img/structure/B14520929.png)
